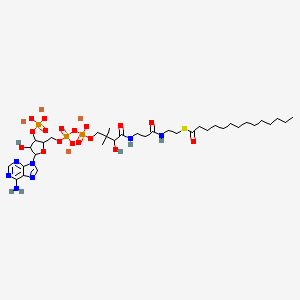

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

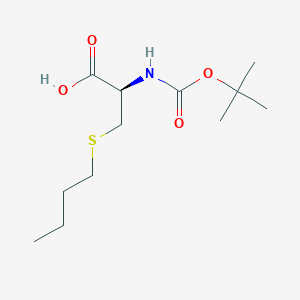

BOC-PHE-N-CARBOXYANHYDRIDE is a compound derived from the addition of a carboxylic acid to an isocyanate. It is known for its ability to form amides readily with the release of carbon dioxide as a by-product . This compound is part of the N-carboxyanhydrides family, which has been known for over 120 years but has remained relatively underutilized in comparison to more traditional approaches to amide bond formation .

Vorbereitungsmethoden

The preparation of BOC-PHE-N-CARBOXYANHYDRIDE typically involves the addition of a carboxylic acid derivative to an isocyanate . One common method includes dissolving the Boc-protected amino acid in ethyl acetate, adding pyridine, and then adding T3P®/AcOEt 50% dropwise. The mixture is stirred at room temperature for a couple of hours . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

BOC-PHE-N-CARBOXYANHYDRIDE undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents.

Wissenschaftliche Forschungsanwendungen

BOC-PHE-N-CARBOXYANHYDRIDE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of BOC-PHE-N-CARBOXYANHYDRIDE involves its ability to form amides through the release of carbon dioxide. This process is facilitated by the electrophilic acyl carbonyl derived from the carboxylic acid, which is susceptible to nucleophilic attack . The carbamoyl center is both nucleophilic and NH acidic, which further aids in the reaction .

Vergleich Mit ähnlichen Verbindungen

BOC-PHE-N-CARBOXYANHYDRIDE is unique in its ability to form amides readily with the release of carbon dioxide. Similar compounds include other N-carboxyanhydrides derived from different amino acids and carboxylic acids . These compounds share similar reactivity but may differ in their specific applications and reactivity trends .

Eigenschaften

Molekularformel |

C15H17NO5 |

|---|---|

Molekulargewicht |

291.30 g/mol |

IUPAC-Name |

tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI-Schlüssel |

MFGBEMRROYABSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)

![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)

![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)

![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)